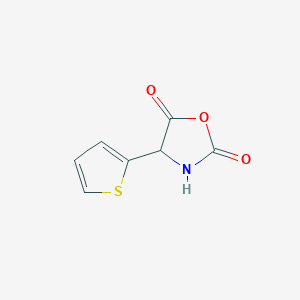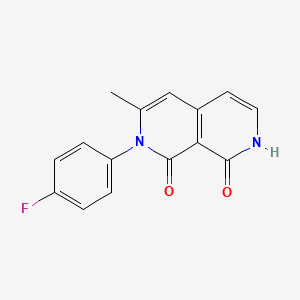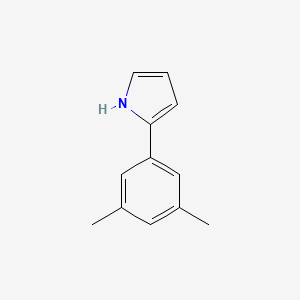formamide](/img/structure/B11715455.png)
(E)-N-[(methoxycarbonyl)imino](tert-butoxy)formamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-N-(méthoxycarbonyl)iminoformamide est un composé organique caractérisé par ses caractéristiques structurales uniques
Méthodes De Préparation
Voies synthétiques et conditions réactionnelles
La synthèse de l'(E)-N-(méthoxycarbonyl)iminoformamide implique généralement la réaction de l'isocyanate de tert-butyle avec l'isocyanate de méthoxycarbonyle dans des conditions contrôlées. La réaction est effectuée sous atmosphère inerte, souvent en utilisant des solvants tels que le dichlorométhane ou le tétrahydrofurane. La température de réaction est maintenue autour de 0-5°C pour assurer la stabilité des intermédiaires et éviter les réactions secondaires.
Méthodes de production industrielle
La production industrielle de l'(E)-N-(méthoxycarbonyl)iminoformamide suit des voies synthétiques similaires mais à plus grande échelle. Le processus implique l'utilisation de grands réacteurs et un contrôle précis des paramètres réactionnels pour assurer un rendement et une pureté élevés du produit. L'utilisation de systèmes automatisés pour surveiller et contrôler les conditions réactionnelles est courante dans les milieux industriels.
Analyse Des Réactions Chimiques
Types de réactions
(E)-N-(méthoxycarbonyl)iminoformamide subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé en utilisant des agents oxydants comme le peroxyde d'hydrogène ou le permanganate de potassium.
Réduction : Les réactions de réduction peuvent être effectuées en utilisant des agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium.
Substitution : Le composé peut subir des réactions de substitution nucléophile, où le groupe tert-butoxy peut être remplacé par d'autres nucléophiles.
Réactifs et conditions communs
Oxydation : Peroxyde d'hydrogène en présence d'un catalyseur comme l'oxyde de molybdène.
Réduction : Hydrure de lithium et d'aluminium dans l'éther anhydre.
Substitution : Nucléophiles comme les amines ou les thiols en présence d'une base comme la triéthylamine.
Principaux produits formés
Oxydation : Formation des acides carboxyliques ou des esters correspondants.
Réduction : Formation d'amines ou d'alcools.
Substitution : Formation de formamides ou de carbamates substitués.
Applications de la recherche scientifique
(E)-N-(méthoxycarbonyl)iminoformamide a plusieurs applications dans la recherche scientifique :
Chimie : Utilisé comme élément constitutif dans la synthèse organique pour la préparation de molécules plus complexes.
Biologie : Étudié pour son potentiel en tant que sonde biochimique pour étudier les mécanismes enzymatiques.
Médecine : Exploré pour son potentiel en tant que précurseur dans la synthèse de composés pharmaceutiques.
Industrie : Utilisé dans la production de produits chimiques et de matériaux spécialisés.
Mécanisme d'action
Le mécanisme d'action de l'(E)-N-(méthoxycarbonyl)iminoformamide implique son interaction avec des cibles moléculaires spécifiques. Le composé peut agir comme un nucléophile ou un électrophile, selon les conditions réactionnelles. Il peut former des liaisons covalentes avec les molécules cibles, conduisant à la formation d'adduits stables. Les voies impliquées dans son mécanisme d'action comprennent les réactions d'addition et de substitution nucléophiles.
Applications De Recherche Scientifique
(E)-N-(methoxycarbonyl)iminoformamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (E)-N-(methoxycarbonyl)iminoformamide involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to the formation of stable adducts. The pathways involved in its mechanism of action include nucleophilic addition and substitution reactions.
Comparaison Avec Des Composés Similaires
Composés similaires
Carbamate de tert-butyle et de N-hydroxyle : Structure similaire mais avec un groupe hydroxyle au lieu d'un groupe méthoxycarbonyle.
Carbamate de tert-butyle : Il ne possède pas le groupe imino présent dans l'(E)-N-(méthoxycarbonyl)iminoformamide.
N-tert-Butoxycarbonylhydroxylamine : Contient un groupe hydroxylamine au lieu du groupe imino.
Unicité
(E)-N-(méthoxycarbonyl)iminoformamide est unique en raison de sa combinaison de groupes fonctionnels, ce qui lui confère une réactivité distincte et des applications potentielles. La présence à la fois de groupes méthoxycarbonyle et tert-butoxy permet des transformations chimiques polyvalentes, ce qui en fait un composé précieux en chimie synthétique.
Propriétés
Formule moléculaire |
C7H12N2O4 |
|---|---|
Poids moléculaire |
188.18 g/mol |
Nom IUPAC |
tert-butyl N-methoxycarbonyliminocarbamate |
InChI |
InChI=1S/C7H12N2O4/c1-7(2,3)13-6(11)9-8-5(10)12-4/h1-4H3 |
Clé InChI |
SHGMXVAFAFDOOE-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N=NC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[6-bromo-4-(2-chlorophenyl)quinazolin-2-yl]-2,4-dichlorobenzohydrazide](/img/structure/B11715372.png)
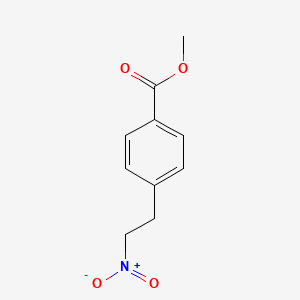
![2-Fluoro-N-(4-{3-[4-(2-fluorobenzamido)phenoxy]phenoxy}phenyl)benzamide](/img/structure/B11715385.png)

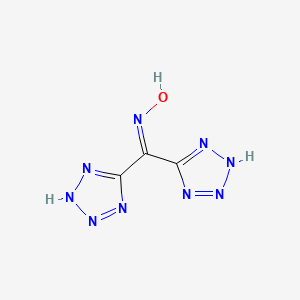
![(3aS,4S,6R,6aR)-2,2,4-trimethyl-4-vinyl-3a,5,6,6a-tetrahydrocyclopenta[d][1,3]dioxol-6-ol](/img/structure/B11715394.png)
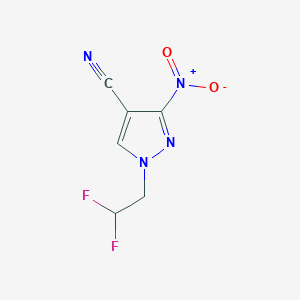
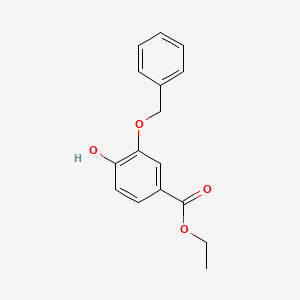
![3-[(4-methylphenyl)sulfonyl]-6-nitro-1,3-benzoxazol-2(3H)-one](/img/structure/B11715423.png)
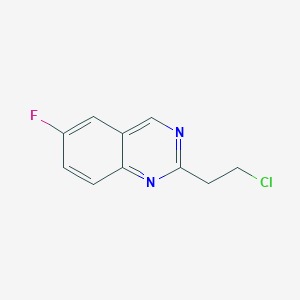
![1-[2-(benzylamino)-2-oxoethyl]-4-[(E)-(hydroxyimino)methyl]pyridinium](/img/structure/B11715426.png)
